REACTION_CXSMILES
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[F:1][C:2]1[CH:8]=[C:7]([I:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[C:10](OC(=O)C)(=[O:12])[CH3:11]>O1CCCC1>[F:1][C:2]1[CH:8]=[C:7]([I:9])[CH:6]=[CH:5][C:3]=1[NH:4][C:10](=[O:12])[CH3:11]
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Name
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|
Quantity
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4.74 g
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Type
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reactant
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Smiles
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FC1=C(N)C=CC(=C1)I
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
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Quantity
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8.2 g
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 10 min at 0° C.
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to warm to 25° C. where it
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Type
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STIRRING
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Details
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was stirred for 2 h
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Duration
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2 h
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Type
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CONCENTRATION
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Details
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The reaction mixture was then concentrated in vacuo
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Type
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CUSTOM
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Details
|
to afford a crude residue
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Type
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CUSTOM
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Details
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The residue precipitated from diethyl ether (50 mL) and hexanes (50 mL)
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Type
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FILTRATION
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Details
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The solid was collected by filtration
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Type
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WASH
|
Details
|
washed with hexanes
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
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Smiles
|
FC1=C(C=CC(=C1)I)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.12 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |